molecular formula C9H18N2S B7829903 1-(tetrahydro-2H-thiopyran-4-yl)piperazine

1-(tetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No.: B7829903
M. Wt: 186.32 g/mol
InChI Key: ZFMTYEGWVDAQAP-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is an organic compound characterized by the presence of a piperazine ring attached to a tetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperazine typically involves the reaction of piperazine with tetrahydrothiopyran derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 4-chlorotetrahydrothiopyran under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or the thiopyran moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(tetrahydro-2H-thiopyran-4-yl)piperazine exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiopyran moiety may enhance the compound’s ability to cross biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

    Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)piperazine: Similar structure but with an oxygen atom instead of sulfur.

    1-(Tetrahydro-2H-thiopyran-4-yl)morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is unique due to the presence of both a piperazine ring and a thiopyran moiety, which confer distinct chemical and biological properties. The sulfur atom in the thiopyran ring can participate in unique interactions not possible with oxygen-containing analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-(thian-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMTYEGWVDAQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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